Lithium 2-thienylcyanocuprate 0.25M

Description

Overview of Organocuprate Reagents in Contemporary Organic Synthesis

Organocuprate reagents, also known as Gilman reagents, are a class of organometallic compounds defined by the presence of a copper-carbon bond. numberanalytics.comnumberanalytics.com These reagents have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon bonds with high selectivity and under mild conditions. numberanalytics.comnumberanalytics.com Typically prepared by reacting an organolithium reagent with a copper(I) salt like copper(I) iodide or cyanide, the most common type has the general formula R₂CuLi. numberanalytics.com

Since the discovery in 1941 that copper(I) halides can catalyze the conjugate addition of Grignard reagents, organocuprates have been developed as weakly basic, highly effective nucleophiles. wikipedia.org Their reactivity profile distinguishes them from more reactive organometallic compounds like Grignard and organolithium reagents. masterorganicchemistry.comchemistrysteps.com While Grignards tend to add directly to carbonyl carbons (1,2-addition), Gilman reagents are renowned for their propensity to perform conjugate additions (1,4-addition) to α,β-unsaturated ketones. masterorganicchemistry.com They are also highly effective in Sₙ2 reactions with primary alkyl halides and can convert acid halides to ketones without the common side reaction of over-addition to form a tertiary alcohol. masterorganicchemistry.comchemistrysteps.com The versatility and unique selectivity of organocuprates have made them a staple in the synthesis of complex organic molecules. numberanalytics.com

Historical Development and Evolution of Thienyl-Based Organocuprate Systems

The field of organocuprate chemistry, pioneered by Henry Gilman, has evolved significantly from the use of simple homoleptic cuprates (where both organic groups are identical, R₂CuLi). numberanalytics.comnumberanalytics.com A major advancement was the development of mixed cuprates, which incorporate two different organic groups. This innovation addressed a significant drawback of homoleptic systems: the potential waste of a valuable or complex organic group, as only one is transferred in the reaction.

To improve atom economy, "dummy" ligands were introduced. These are organic groups that are part of the cuprate (B13416276) structure but have a very low tendency to be transferred in the reaction. The 2-thienyl group has emerged as a particularly effective non-transferable dummy ligand. wikipedia.org The development of mixed higher-order cyanocuprates, such as [Cu(2-thienyl)(CN)R]Li, represents a further refinement. wikipedia.org These are prepared by combining thienyllithium with copper(I) cyanide, followed by the addition of the organolithium reagent corresponding to the group to be transferred (R). wikipedia.org In this configuration, both the cyanide and the 2-thienyl groups act as non-transferable ligands, ensuring that only the desired R group participates in the subsequent bond-forming reaction, thereby conserving the potentially more valuable chemical component. wikipedia.orgwikipedia.org

Distinctive Features and Scope of Lithium 2-Thienylcyanocuprate as a Synthetic Tool

Lithium 2-thienylcyanocuprate is a specialized lower-order mixed cyanocuprate. wikipedia.org Its primary utility is not as a direct source for transferring a thienyl group, but rather as a stable and useful reagent for the preparation of other, more complex higher-order cuprates. echemi.comchemdad.com In this role, it serves as a precursor, reacting with an organolithium reagent (R-Li) to generate a higher-order species, typically formulated as (2-Th)RCu(CN)Li₂, where the newly added R group is selectively transferred in subsequent reactions. The 2-thienyl group remains bound to the copper center as a non-transferable "dummy" ligand. wikipedia.orgwikipedia.org

This reagent is typically supplied as a 0.25 M solution in tetrahydrofuran (B95107) (THF), a common ethereal solvent for organometallic reactions. sigmaaldrich.com The inclusion of the cyanide ligand contributes to the stability and unique reactivity of the cuprate. wikipedia.org

Table 1: Physicochemical Properties of Lithium 2-thienylcyanocuprate

| Property | Value |

| CAS Number | 112426-02-5 |

| Molecular Formula | C₅H₃CuLiNS |

| Molecular Weight | 179.64 g/mol |

| Form | Liquid |

| Concentration | 0.25 M in THF |

| Density | 0.895 g/mL at 25 °C |

Data sourced from references echemi.comsigmaaldrich.comichemical.com

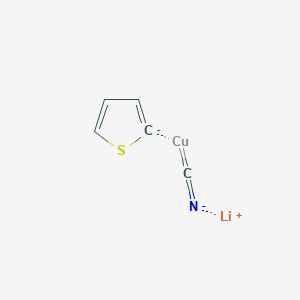

Structure

2D Structure

Properties

IUPAC Name |

lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLOJRQQDZIYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuLiNS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium 2 Thienylcyanocuprate 0.25m

Primary Synthesis Routes and Precursor Chemistry

The synthesis of lithium 2-thienylcyanocuprate typically involves the reaction of an organolithium species with a copper(I) salt. The most common and direct method relies on the prior formation of 2-thienyllithium (B1198063).

Reaction of 2-Thienyllithium with Copper(I) Cyanide

The principal route to lithium 2-thienylcyanocuprate involves a two-step process. First, 2-thienyllithium is generated through the deprotonation of thiophene (B33073). This is typically achieved by treating thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, often around -78°C. The resulting 2-thienyllithium is a potent nucleophile and a key intermediate.

In the second step, the freshly prepared 2-thienyllithium is reacted with one equivalent of copper(I) cyanide (CuCN). organicreactions.org This reaction is also carried out in THF at low temperatures (e.g., -60°C to -20°C) to yield the desired lithium 2-thienylcyanocuprate. The use of copper(I) cyanide is advantageous as it directly forms the lower-order cyanocuprate, RCu(CN)Li, without the intermediate formation of organocopper complexes that can occur with other copper(I) halides. organicreactions.orgwikipedia.org

Thiophene + n-BuLi → 2-Thienyllithium + Butane

2-Thienyllithium + CuCN → Lithium 2-thienylcyanocuprate

Alternative Organolithium Precursors and Copper(I) Salt Reactants

While n-butyllithium is the standard reagent for the lithiation of thiophene, other organolithium reagents can be employed. However, the choice of reagent can impact the reaction's efficiency and side products. For instance, methyllithium (B1224462) (MeLi) has been considered, but its higher basicity can lead to the decomposition of THF, the preferred solvent.

The formation of organolithium reagents, in general, involves the reaction of an organic halide with lithium metal, often in an ether solvent. youtube.comlibretexts.org These reagents are highly reactive and serve as strong bases and nucleophiles. wikipedia.org

Regarding the copper source, while copper(I) cyanide is the most direct precursor for cyanocuprates, other copper(I) halides like CuBr or CuI can be used to generate organocopper species. organicreactions.orgmasterorganicchemistry.com However, the reaction with organolithium reagents proceeds differently. Typically, two equivalents of the organolithium reagent are required to form a Gilman reagent (R₂CuLi) from these copper halides. masterorganicchemistry.comyoutube.com The use of copper(I) cyanide simplifies the stoichiometry for the formation of the lower-order cyanocuprate. organicreactions.orgwikipedia.org

| Precursor | Reagent | Solvent | Key Considerations |

| Thiophene | n-Butyllithium | THF | Standard and efficient method. |

| Thiophene | Methyllithium | THF | Higher basicity may cause solvent decomposition. |

| Alkyl/Aryl Halide | Lithium Metal | Ether/Hexane | General synthesis of organolithium precursors. youtube.comlibretexts.org |

| Copper(I) Salt | Organolithium | Product Type | Stoichiometry (Organolithium:Cu) |

| Copper(I) Cyanide (CuCN) | 1 equiv. RLi | Lower-order cyanocuprate (RCu(CN)Li) | 1:1 organicreactions.orgwikipedia.org |

| Copper(I) Bromide (CuBr) | 2 equiv. RLi | Gilman reagent (R₂CuLi) | 2:1 masterorganicchemistry.com |

| Copper(I) Iodide (CuI) | 2 equiv. RLi | Gilman reagent (R₂CuLi) | 2:1 youtube.com |

Preparation of ¹¹C-Labelled Lithium 2-Thienylcyanocuprate for Radiochemical Applications

The synthesis of radiolabelled compounds is crucial for various imaging and mechanistic studies. For positron emission tomography (PET), compounds can be labelled with short-lived positron-emitting isotopes like carbon-11 (B1219553) (¹¹C). The preparation of [¹¹C]Lithium 2-thienylcyanocuprate would likely involve the introduction of the ¹¹C isotope at a late stage of the synthesis to accommodate its short half-life.

A plausible synthetic route would involve the production of [¹¹C]methyl iodide or another simple ¹¹C-labelled precursor via established radiochemical methods. This labelled precursor could then be used to generate a ¹¹C-labelled organolithium reagent. Subsequent reaction with copper(I) cyanide would yield the desired [¹¹C]Lithium 2-thienylcyanocuprate. The specific details of such a synthesis would require careful optimization to ensure high radiochemical yield and purity within the time constraints of the isotope's decay.

Formation of Higher-Order Organocuprate Derivatives Involving Lithium 2-Thienylcyanocuprate

Lower-order cyanocuprates like lithium 2-thienylcyanocuprate can serve as precursors to form higher-order organocuprates, which often exhibit enhanced reactivity.

Generation through Reaction with Stoichiometric Organolithium or Organomagnesium Reagents

Higher-order cyanocuprates, often represented by the general formula R₂Cu(CN)Li₂, are formed by the reaction of a lower-order cyanocuprate with an additional equivalent of an organolithium reagent. wikipedia.orgoup.com The cyano group's π-acidity is thought to stabilize the resulting dianionic copper(I) species. organicreactions.orgoup.com Therefore, reacting lithium 2-thienylcyanocuprate with another equivalent of an organolithium compound (RLi) would generate a mixed higher-order cyanocuprate, (2-thienyl)(R)Cu(CN)Li₂.

The reaction with Grignard reagents (RMgX) can also lead to the formation of related mixed cuprate (B13416276) species. rsc.org These reactions are typically performed in ethereal solvents at low temperatures. The resulting higher-order cuprates can exhibit unique reactivity and selectivity in organic transformations. wikipedia.org

Comparative Analysis with Other Higher-Order Cyanocuprate Formulations

Higher-order cyanocuprates are distinct from the more traditional Gilman cuprates (R₂CuLi). oup.com The presence of the cyanide ligand in higher-order cyanocuprates is believed to be key to their structure and reactivity, allowing the copper center to accept a third anionic ligand. organicreactions.org

While the exact structure of higher-order cyanocuprates in solution has been a subject of debate, with some studies suggesting they exist as "cyano-Gilman" cuprates (R₂CuLi • LiCN), their synthetic utility is well-established. researchgate.net They are often more reactive than their lower-order counterparts in certain reactions, such as nucleophilic substitution. wikipedia.org

The choice of the organic groups (R) in the higher-order cuprate R₂Cu(CN)Li₂ significantly influences its properties. The use of a "dummy" ligand, such as the 2-thienyl group, is a common strategy. wikipedia.org This non-transferable group remains on the copper atom, while the other, more valuable organic group is selectively transferred in the subsequent reaction. This approach is particularly useful in conserving valuable or complex organolithium reagents. wikipedia.org

| Cuprate Type | General Formula | Key Features |

| Lower-Order Cyanocuprate | RCu(CN)Li | Formed from RLi and CuCN in a 1:1 ratio. organicreactions.orgwikipedia.org |

| Gilman Cuprate | R₂CuLi | Formed from RLi and CuX (X=Cl, Br, I) in a 2:1 ratio. masterorganicchemistry.com |

| Higher-Order Cyanocuprate | R₂Cu(CN)Li₂ | Formed from RCu(CN)Li and another equivalent of RLi. Believed to be dianionic copper(I) species. wikipedia.orgoup.com |

Generation of Reactive Zero-Valent Copper Species from Lithium 2-Thienylcyanocuprate

The utility of lithium 2-thienylcyanocuprate often extends beyond its direct use, serving as a precursor for generating highly reactive zero-valent copper species. This activated copper is crucial for various synthetic transformations that are not readily achieved with standard copper reagents.

Reductive Activation Protocols Utilizing Lithium Naphthalenide

A prominent method for generating active zero-valent copper involves the reduction of copper(I) salts. thebrpi.org Lithium naphthalenide, a potent reducing agent, is frequently employed for this purpose. thebrpi.orgwikipedia.org The process involves the in-situ formation of lithium naphthalenide by reacting lithium metal with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (THF). wikipedia.org This dark green solution is then used to reduce a copper(I) salt, typically a complex of copper(I) iodide with a phosphine (B1218219) ligand, to produce a highly reactive form of copper. thebrpi.org This "Rieke copper" is sufficiently reactive to undergo oxidative addition to a wide range of organic halides, a reaction that is sluggish with less activated forms of copper metal. thebrpi.orgacs.orguni-muenchen.de This method allows for the preparation of functionalized organocopper reagents that would be incompatible with the harsh conditions of Grignard or organolithium reagent formation. thebrpi.org

The general procedure for this reductive activation can be summarized as follows:

Preparation of lithium naphthalenide in an ethereal solvent. thebrpi.org

Injection of a solution of a Cu(I) salt into the stirring lithium naphthalenide solution. thebrpi.org

The resulting brownish-red or black suspension of active copper is then ready for reaction with an organic halide. thebrpi.org

Direct Insertion Strategies for Functionalized Organocopper Reagent Synthesis

The direct insertion of copper into carbon-halogen bonds presents an alternative and powerful strategy for the synthesis of organocopper reagents. uni-muenchen.de This approach is particularly valuable for creating functionalized organocopper compounds, as it avoids the use of highly reactive organolithium or Grignard precursors that are intolerant of many functional groups. thebrpi.orguni-muenchen.de However, the direct reaction of bulk copper metal with organic halides is often inefficient. masterorganicchemistry.com To overcome this, highly activated forms of zero-valent copper, such as Rieke copper, are utilized. thebrpi.orguni-muenchen.de

The generation of this active copper, often through the lithium naphthalenide reduction of a Cu(I) salt, provides a species capable of direct oxidative addition to alkyl, aryl, and vinyl halides. thebrpi.orgacs.org This allows for the incorporation of functionalities like esters and nitriles into the organocopper reagent, significantly expanding the scope of accessible molecules. thebrpi.org

Influence of Reaction Parameters on Lithium 2-Thienylcyanocuprate Synthesis and Stability

The successful synthesis and subsequent application of lithium 2-thienylcyanocuprate are critically dependent on the careful control of several reaction parameters. These include the choice of solvent, reaction temperature, and the presence of an inert atmosphere.

Optimization of Solvent Systems, Particularly Tetrahydrofuran (THF)

The choice of solvent is paramount in the synthesis of organocuprates. Tetrahydrofuran (THF) is a commonly used solvent for the preparation of lithium 2-thienylcyanocuprate and other Gilman reagents. rsc.orgchemdad.comsigmaaldrich.com Its ability to solvate the lithium cation and the cuprate species is crucial for maintaining the reagent's solubility and reactivity. rsc.org The formation of lithium diorganocuprates, such as lithium dimethylcuprate, in THF at low temperatures has been studied spectroscopically, confirming the formation of stable π-complexes with various substrates. rsc.orgresearchgate.net While diethyl ether is also used, THF is often preferred for its superior solvating properties. rsc.org

| Solvent | Key Properties and Role in Synthesis | Relevant Citations |

|---|---|---|

| Tetrahydrofuran (THF) | Excellent solvating properties for lithium cations and cuprate species, promoting solubility and reactivity. Facilitates the formation of stable π-complexes at low temperatures. | rsc.orgchemdad.comsigmaaldrich.com |

| Diethyl Ether | Also used as a solvent, though often considered to have less effective solvating properties compared to THF for these types of reagents. | rsc.org |

Critical Role of Low-Temperature Control and Inert Atmosphere Conditions

The thermal instability of organocuprates necessitates strict temperature control during their synthesis and use. wordpress.com Reactions involving Gilman reagents are typically conducted at low temperatures, often ranging from -78 °C to 0 °C. rsc.orgchemistrysteps.com These low temperatures are crucial for preventing the decomposition of the cuprate and for controlling the reactivity, especially in reactions with carbonyl compounds where selectivity is desired. chemistrysteps.com The formation of stable intermediate complexes at these low temperatures has been observed, highlighting the importance of precise temperature management. rsc.org

Furthermore, organocuprate reagents are highly sensitive to oxygen and moisture. mdma.ch Therefore, all synthetic manipulations must be carried out under a dry, inert atmosphere, such as nitrogen or argon, to prevent degradation and ensure the integrity of the reagent. mdma.ch

| Parameter | Importance in Synthesis and Stability | Typical Conditions | Relevant Citations |

|---|---|---|---|

| Temperature | Prevents decomposition of the thermally unstable organocuprate. Allows for control of reactivity and selectivity in subsequent reactions. | -78 °C to 0 °C | rsc.orgwordpress.comchemistrysteps.com |

| Atmosphere | Protects the reagent from degradation by oxygen and moisture. | Dry, inert (Nitrogen or Argon) | mdma.ch |

Mechanistic Investigations of Lithium 2 Thienylcyanocuprate Reactivity

Fundamental Nucleophilic Character and α-Carbon Reactivity in Lithium 2-Thienylcyanocuprate

The primary role of lithium 2-thienylcyanocuprate in organic reactions is that of a nucleophile, where the 2-thienyl group, a five-membered aromatic ring containing a sulfur atom, acts as the transferable ligand. The carbon atom at the 2-position of the thiophene (B33073) ring (the α-carbon) is the nucleophilic center, carrying a partial negative charge. This nucleophilicity is a result of the polar carbon-copper bond, where the greater electropositivity of copper relative to carbon leads to a polarization of electron density towards the carbon atom.

Role of the Copper Center in Activating the α-Carbon and Stabilizing Reaction Intermediates

The copper(I) center is not merely a spectator ion but plays a pivotal role in the reactivity of the cuprate (B13416276). It serves to activate the α-carbon of the thienyl group, making it a soft nucleophile that is particularly effective in conjugate addition reactions. The d-orbitals of the copper atom are crucial in this process.

Furthermore, the copper center is instrumental in stabilizing the various intermediates formed during the course of a reaction. In conjugate addition reactions, for instance, the copper atom coordinates to the α,β-unsaturated system of the substrate, facilitating the nucleophilic attack of the thienyl group. This coordination pre-organizes the reactants and lowers the activation energy of the reaction. The ability of copper to readily change its oxidation state, from Cu(I) to Cu(III) and back, is fundamental to its role in these transformations. cmu.educhem-station.com

Detailed Mechanistic Pathways in Conjugate Addition Reactions

Conjugate addition, or 1,4-addition, is a characteristic reaction of organocuprates, and lithium 2-thienylcyanocuprate is no exception. These reactions are highly valued for their ability to form carbon-carbon bonds with high regioselectivity. chemistryscore.com The general mechanism involves the addition of the 2-thienyl nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.

Kinetic Studies and Determination of Reaction Orders

While specific kinetic data for the conjugate addition of lithium 2-thienylcyanocuprate is not extensively documented in the literature, studies on analogous organocuprate systems provide valuable insights. Kinetic studies on the conjugate addition of lithium dimethylcuprate to α,β-unsaturated ketones have shown that the reaction order can be complex and dependent on the specific reactants and conditions. pitt.edu The reactions are often not simple second-order processes, suggesting the involvement of pre-equilibria and the formation of various aggregated species in solution. chem-station.com The rate-determining step in these reactions is often considered to be the reductive elimination from a copper(III) intermediate. pitt.edu

Table 1: Factors Influencing the Rate of Organocuprate Conjugate Additions

| Factor | Influence on Reaction Rate | Rationale |

| Substrate Structure | Steric hindrance at the β-position decreases the rate. | Hinders the approach of the bulky cuprate reagent. |

| Solvent | Polar aprotic solvents like THF can influence aggregation state and reactivity. | Solvation of the lithium cation can affect the structure and reactivity of the cuprate. |

| Additives | Lewis acids like TMSCl can accelerate the reaction. | Coordination to the carbonyl oxygen increases the electrophilicity of the β-carbon. |

| Cuprate Structure | The nature of the ligands and the aggregation state of the cuprate are crucial. | Different ligands and aggregation states lead to variations in nucleophilicity and reactivity. |

Comparative Analysis of Electron-Transfer Processes versus Direct Nucleophilic Addition Mechanisms

Two primary mechanistic pathways have been proposed for the conjugate addition of organocuprates: a single-electron transfer (SET) mechanism and a direct nucleophilic addition (or carbocupration) mechanism.

The SET mechanism proposes an initial transfer of an electron from the cuprate to the enone, forming a radical anion of the substrate and a radical cation of the cuprate. These intermediates then combine to form the final product. While evidence for SET pathways has been sought, it is often not the predominant mechanism in many organocuprate additions. cmu.edu

The more widely accepted direct nucleophilic addition mechanism involves the direct attack of the cuprate on the β-carbon of the enone. This is thought to proceed via an initial formation of a π-complex between the cuprate and the double bond of the enone. chem-station.com This is followed by oxidative addition of the copper to the double bond, leading to a copper(III) intermediate.

Elucidation of Copper dπ* Complex Formation and Subsequent Collapse to Copper(III) Intermediates

Computational studies and spectroscopic evidence support the formation of a π-complex between the copper(I) center of the cuprate and the π-system of the α,β-unsaturated substrate. chem-station.comelsevierpure.com In this complex, the electron-rich d-orbitals of the copper atom interact with the empty π* antibonding orbital of the enone's double bond. This interaction weakens the double bond and facilitates the subsequent nucleophilic attack.

Following the formation of the π-complex, an oxidative addition occurs, where the copper(I) is oxidized to copper(III). This results in the formation of a transient copper(III) enolate intermediate. cmu.eduacs.org This key intermediate has a square-planar geometry around the copper atom. The final step of the conjugate addition is a reductive elimination from this copper(III) species, which forms the new carbon-carbon bond at the β-position and regenerates a copper(I) species. cmu.eduwikipedia.org The direct observation of these copper(III) intermediates has been achieved through techniques like NMR spectroscopy at low temperatures. acs.org

Stereochemical Outcomes, Including Observation of Inversion of Configuration in Specific Transformations

Organocuprate reactions are renowned for their high degree of stereoselectivity. In conjugate addition reactions to chiral α,β-unsaturated substrates, the approach of the cuprate is often directed by steric or electronic factors within the substrate, leading to high diastereoselectivity.

In the context of substitution reactions, which share mechanistic similarities with conjugate additions (such as the involvement of copper(III) intermediates), organocuprates typically proceed with inversion of configuration at the carbon center undergoing substitution. wikipedia.org This stereochemical outcome is consistent with a mechanism involving an oxidative addition of the copper(I) to the carbon-leaving group bond, followed by reductive elimination. This process is analogous to an SN2 reaction pathway. wikipedia.orgmedium.com While this is a general observation for organocuprates, the specific stereochemical outcomes for reactions involving lithium 2-thienylcyanocuprate would depend on the nature of the electrophile and the reaction conditions.

Influence of Lewis Acids on Reaction Rate and Mechanism

The reactivity of lithium 2-thienylcyanocuprate, particularly in conjugate addition reactions, can be significantly enhanced and modified by the addition of Lewis acids. Common Lewis acids employed for this purpose include boron trifluoride etherate (BF₃·OEt₂) and chlorotrimethylsilane (B32843) (TMSCl). Their influence stems from their ability to coordinate with the substrate or reaction intermediates, thereby altering the energy profile of the reaction pathway. chem-station.comwikipedia.org

The primary role of a Lewis acid like BF₃·OEt₂ is to activate the electrophile, typically an α,β-unsaturated carbonyl compound. By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the cuprate. pitt.edu Computational studies on model systems suggest that the Lewis acid may also stabilize the key copper(III) intermediate formed after the initial addition, thereby lowering the activation energy for the rate-determining reductive elimination step. acs.org This acceleration allows reactions to proceed efficiently even with sterically hindered substrates. chem-station.com

The table below summarizes the proposed roles of these common Lewis acids in organocuprate additions.

| Lewis Acid | Proposed Mechanistic Role | Impact on Reaction |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Activates the α,β-unsaturated carbonyl substrate by coordinating to the oxygen, increasing the electrophilicity of the β-position. May also stabilize the Cu(III) intermediate. | Accelerates the rate of conjugate addition, enabling reactions with sterically demanding substrates. chem-station.comacs.org |

| Chlorotrimethylsilane (TMSCl) | Irreversibly traps the intermediate copper enolate as a silyl (B83357) enol ether, preventing the reverse reaction. pitt.edu | Drives the reaction to completion, increases yields, and can alter the rate-determining step of the overall process. pitt.eduacs.org |

Mechanistic Considerations in Cross-Coupling Reactions Mediated by Lithium 2-Thienylcyanocuprate

Lithium 2-thienylcyanocuprate is an effective reagent for forming carbon-carbon bonds through cross-coupling reactions, most notably in the Corey-Posner, Whitesides-House reaction with organic halides. chemistrysteps.com The generally accepted mechanism for these transformations involves a Cu(I)/Cu(III) catalytic cycle, even though the reaction is stoichiometric.

The key steps are:

Oxidative Addition : The reaction initiates with the oxidative addition of the organic halide (R-X) to the Cu(I) center of the cyanocuprate. This step involves the formal oxidation of copper from +1 to +3, leading to the formation of a transient square planar Cu(III) intermediate, [R(2-thienyl)(CN)CuLi]⁻. wikipedia.org

Reductive Elimination : This high-valent copper intermediate is unstable and rapidly undergoes reductive elimination. During this step, a new carbon-carbon bond is formed between the thienyl group and the R group from the halide, yielding the cross-coupled product (R-thienyl). The copper center is simultaneously reduced from Cu(III) back to a Cu(I) species.

This oxidative addition/reductive elimination sequence is the cornerstone of cuprate coupling chemistry. The cyanide ligand in lithium 2-thienylcyanocuprate plays a crucial role as a non-transferable or "dummy" ligand. Its strong coordination to the copper center ensures that the thienyl group is selectively transferred. pitt.edu While this pathway is widely accepted, the exact nature of the mechanism (whether it proceeds via a concerted process, an Sₙ2-type pathway, or involves single-electron transfer steps) can be influenced by the substrate, solvent, and additives. chemistrysteps.com

Advanced Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation

Understanding the fleeting intermediates and complex kinetics of lithium 2-thienylcyanocuprate reactions requires sophisticated analytical and theoretical methods.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Characterization

Due to the high reactivity and thermal instability of many organocuprate intermediates, low-temperature NMR spectroscopy is an indispensable tool for their direct observation and characterization. pitt.edu By conducting reactions at temperatures as low as -100 °C, the lifetime of transient species can be extended sufficiently to allow for their detection by NMR. chem-station.com

This technique has been instrumental in providing evidence for key mechanistic proposals. For instance, low-temperature ¹H and ¹³C NMR have been used to identify and characterize:

π-Complexes : The initial, reversible formation of a complex between the cuprate and the C=C bond of an α,β-unsaturated ketone has been observed. pitt.edu

Copper(III) Intermediates : The existence of Cu(III) species, once only a hypothesis, has been substantiated by NMR studies. In reactions of cyano-Gilman reagents with allylic electrophiles, a cis-(σ-allyl)cyanodimethylcuprate(III) intermediate was successfully characterized, providing strong support for the Cu(I)/Cu(III) cycle. chem-station.com

Application of Kinetic Isotope Effect (KIE) Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. libretexts.orgprinceton.edu This is achieved by measuring the difference in reaction rates between a substrate and its isotopically labeled counterpart (e.g., replacing ¹²C with ¹³C).

In the context of organocuprate chemistry, KIE studies have provided critical mechanistic insights. A notable study on the conjugate addition of lithium dibutylcuprate to cyclohexenone measured the ¹³C KIE at the α- and β-carbons. The results were consistent with a mechanism where the rate-determining step is the reductive elimination from a Cu(III) intermediate, rather than the initial C-C bond formation. pitt.edu Furthermore, KIE analysis has been used to clarify the role of additives like TMSCl, helping to distinguish between different proposed mechanisms for its rate-accelerating effect. acs.orgacs.org

| KIE Study Type | Mechanistic Question Addressed | Typical Finding for Organocuprates |

| ¹³C KIE | Is C-C bond formation or reductive elimination the rate-determining step in conjugate addition? | A significant KIE at both α and β carbons suggests that reductive elimination from a Cu(III) intermediate is rate-limiting. pitt.edu |

| Deuterium KIE (kH/kD) | Does C-H bond cleavage occur in the rate-determining step (e.g., in reactions involving deprotonation)? | A primary KIE (>2) would indicate C-H bond breaking in the RDS. A secondary KIE (~1) can provide information about changes in hybridization at the labeled carbon. youtube.com |

Theoretical Studies Utilizing Computational Chemistry and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for mapping the potential energy surfaces of complex organometallic reactions. DFT calculations allow researchers to model the structures and energies of reactants, transition states, and intermediates that may be too short-lived to observe experimentally. nih.gov

For organocuprate reactions, DFT studies have:

Validated the Cu(III) Pathway : Calculations have consistently shown that the oxidative addition/reductive elimination pathway involving a Cu(III) intermediate is energetically feasible for both conjugate addition and cross-coupling reactions. acs.org

Elucidated the Role of Aggregates : Organocuprates exist as complex aggregates in solution. DFT has been used to study the reactivity of different dimeric and higher-order structures, revealing how aggregation state influences the reaction mechanism.

Explained the Effect of Additives : DFT calculations have modeled the interaction of Lewis acids with reaction intermediates. For example, studies have shown how BF₃ can coordinate to and stabilize a trialkylcopper(III) species, explaining its ability to accelerate conjugate additions. acs.org These theoretical models provide a detailed, atomistic view of the reaction pathway that complements experimental observations.

Applications of Lithium 2 Thienylcyanocuprate 0.25m in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon bonds is a cornerstone of organic chemistry, and Lithium 2-thienylcyanocuprate offers a versatile tool for this purpose. Its applications span from the addition to activated alkenes to its participation in sophisticated transition metal-catalyzed cross-coupling reactions.

Conjugate Addition Reactions to α,β-Unsaturated Carbonyl Compounds

The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. Lithium 2-thienylcyanocuprate, as a soft nucleophile, demonstrates a strong propensity for this type of transformation, selectively attacking the β-carbon of the conjugated system.

The utility of Lithium 2-thienylcyanocuprate extends to a variety of α,β-unsaturated electrophiles, including enones, enals, and enoates. The reactivity of the substrate is influenced by the nature of the electron-withdrawing group, with enones generally being the most reactive partners. The reaction often proceeds with high efficiency, providing the desired 1,4-adducts in good to excellent yields.

The scope of the reaction is broad, accommodating a range of substitution patterns on both the cuprate (B13416276) and the electrophile. However, limitations can arise with highly sterically hindered substrates, where the bulky nature of the cuprate may impede the approach to the β-position, leading to reduced yields or competing 1,2-addition to the carbonyl group. The presence of certain functional groups on the electrophile can also influence the reaction outcome.

Below is a table summarizing the conjugate addition of a generic organocuprate (R₂CuLi) to various α,β-unsaturated carbonyl compounds, representative of the reactions involving Lithium 2-thienylcyanocuprate.

| Electrophilic Substrate | R Group | Product | Typical Yield (%) |

| Cyclohexenone | Methyl | 3-Methylcyclohexanone | >95 |

| Chalcone | Phenyl | 1,3-Diphenyl-3-phenylpropan-1-one | ~90 |

| Methyl vinyl ketone | Butyl | Heptan-2-one | ~85 |

| Acrolein | Methyl | Butanal | Variable |

| Ethyl acrylate | Phenyl | Ethyl 3-phenylpropanoate | Moderate |

This table presents generalized data for Gilman-type reagents and may not reflect the exact yields for Lithium 2-thienylcyanocuprate under all conditions.

A key advantage of using organocuprates like Lithium 2-thienylcyanocuprate is the high degree of regioselectivity observed in their reactions. The inherent "softness" of the cuprate directs the nucleophilic attack to the β-carbon of the conjugated system, leading predominantly to the 1,4-addition product over the 1,2-addition product. This selectivity is a defining characteristic of cuprate chemistry, distinguishing it from the reactions of "harder" organometallic reagents like organolithiums or Grignard reagents, which tend to favor 1,2-addition.

When the α,β-unsaturated substrate contains a chiral center, the diastereoselectivity of the conjugate addition becomes a critical consideration. The stereochemical outcome is influenced by several factors, including the nature of the chiral auxiliary or the existing stereocenter in the substrate, the reaction temperature, and the specific composition of the cuprate. The thienyl and cyano ligands in Lithium 2-thienylcyanocuprate can play a role in the organization of the transition state, thereby influencing the facial selectivity of the addition. In many cases, high levels of diastereoselectivity can be achieved, making this reagent a valuable tool in asymmetric synthesis. For instance, the addition to chiral α,β-unsaturated amides or lactams can proceed with a high degree of stereocontrol, dictated by the conformation of the substrate-cuprate complex. nih.gov

Cross-Coupling Reactions Utilizing Lithium 2-Thienylcyanocuprate

Beyond its role in conjugate addition, Lithium 2-thienylcyanocuprate serves as an important copper source in palladium-catalyzed cross-coupling reactions. The presence of copper can significantly accelerate these transformations, a phenomenon often referred to as the "copper effect."

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the construction of C(sp)-C(sp²) bonds. While traditionally co-catalyzed by palladium and a copper(I) salt, the specific source of copper can be critical. Lithium 2-thienylcyanocuprate can be employed as a soluble and reactive source of copper(I) in these protocols. Its use can lead to milder reaction conditions and improved yields, particularly in challenging coupling reactions. The thienyl and cyanide ligands can modulate the reactivity of the copper center, potentially preventing the homocoupling of the alkyne, a common side reaction.

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. While highly versatile, some Stille couplings can be sluggish. The addition of a copper(I) co-catalyst is a well-established strategy to enhance the rate and efficiency of these reactions. Lithium 2-thienylcyanocuprate can serve as this copper source. The proposed role of copper in the Stille reaction is to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle. libretexts.orgyoutube.com The copper(I) species is believed to undergo transmetalation with the organostannane to generate an organocopper intermediate, which then more rapidly transmetalates with the palladium center. The use of a soluble and well-defined copper source like Lithium 2-thienylcyanocuprate can offer greater control and reproducibility in these reactions compared to insoluble copper(I) salts.

Role in Negishi Coupling Methodologies

The Negishi cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between organozinc compounds and various organic halides or triflates, is a cornerstone of modern synthetic chemistry. While not a direct component of the catalytic cycle, lithium 2-thienylcyanocuprate plays a significant indirect role in the preparation of functionalized organozinc reagents, which are the key nucleophilic partners in this reaction.

Functionalized organozinc compounds are often prepared through a transmetalation reaction from the corresponding organolithium species. researchgate.netresearchgate.netresearchgate.net This lithium-zinc exchange allows for the generation of organozinc reagents with a wide variety of functional groups that might be incompatible with the more reactive organolithium precursors. organicreactions.org In some synthetic strategies, these functionalized organozinc compounds are further activated by their transformation into organocopper species prior to the palladium-catalyzed coupling. researchgate.net This is where lithium 2-thienylcyanocuprate can be employed. The thienyl group in the cuprate is a non-transferable or "dummy" ligand, meaning the desired organic group from the organozinc reagent is selectively transferred in the subsequent coupling reaction.

The process generally involves the initial formation of a functionalized organolithium reagent, which is then reacted with a zinc halide (e.g., ZnBr₂) to produce the organozinc compound. This organozinc species can then be converted to a higher-order cyanocuprate by treatment with lithium 2-thienylcyanocuprate. This resulting mixed organocuprate, bearing the desired functionalized organic group, can then participate in the palladium-catalyzed Negishi coupling. This strategy allows for the coupling of organic fragments that might otherwise be difficult to achieve directly.

Highly Selective Homocoupling and Cross-Coupling of Allylic Halides

Lithium 2-thienylcyanocuprate and its derivatives are effective reagents for the selective coupling of allylic halides, enabling both homocoupling and cross-coupling reactions with high degrees of control. These reactions are valuable for the construction of 1,5-diene systems and for the introduction of allylic moieties into complex molecules.

In cross-coupling reactions, copper-catalyzed allylic alkylation of heteroaryllithium reagents with allylic bromides and chlorides has been shown to proceed with excellent α-selectivity. nih.gov This means the incoming nucleophile attacks the α-carbon of the allylic system, minimizing the formation of the γ-addition product. While this study uses a generic ligand-free copper(I) catalyst, the principle extends to the use of specific cuprates like lithium 2-thienylcyanocuprate, which can be used to generate the active copper species for the catalytic cycle. The reactions are typically high-yielding and tolerate a range of functional groups. nih.gov

The homocoupling of allylic halides to form symmetrical 1,5-dienes can also be achieved using activated copper reagents. These highly reactive forms of copper can be generated by the reduction of copper salts, including those derived from lithium 2-thienylcyanocuprate. The reaction of an allylic halide with such an activated copper species leads to the formation of an allylcopper intermediate, which can then couple with another molecule of the allylic halide to yield the homocoupled product. The reactivity of the allylic halide follows the expected trend for SN2-type reactions, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

| Coupling Type | Substrates | Key Features |

| Cross-Coupling | Heteroaryllithium + Allylic Halide | High α-selectivity, good functional group tolerance. nih.gov |

| Homocoupling | Allylic Halide | Forms symmetrical 1,5-dienes; reactivity: I > Br > Cl. |

General Nucleophilic Additions to Varied Electrophilic Centers

One of the most widespread applications of lithium 2-thienylcyanocuprate is as a precursor to higher-order organocuprates for nucleophilic addition reactions. organicreactions.org The 2-thienyl group acts as a non-transferable ligand, allowing for the selective transfer of another, more valuable, organic group (R) from a mixed cuprate of the type R(2-Th)Cu(CN)Li₂. These reagents exhibit excellent reactivity towards a variety of electrophilic centers.

A primary application is in conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation and is often preferred over the 1,2-addition that can occur with more reactive organometallic reagents like organolithiums or Grignards. The use of cyanocuprates often provides cleaner reactions and higher yields of the 1,4-adduct.

The nucleophilic opening of epoxides is another important transformation where cuprates derived from lithium 2-thienylcyanocuprate are employed. researchgate.net The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-hydroxy compound. The regioselectivity of the attack is often influenced by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide. youtube.com In some cases, the presence of Lewis acids like BF₃·OEt₂ can enhance the reactivity and influence the stereochemical outcome of the epoxide opening. researchgate.net

Beyond these, nucleophilic additions to other carbonyl compounds, such as aldehydes and ketones, can also be achieved, although this is a less common application for cuprates compared to their use in conjugate additions. masterorganicchemistry.comcolby.edu The softer nature of cuprates generally favors 1,4-addition over 1,2-addition to enones.

| Electrophilic Center | Reaction Type | Product Type |

| α,β-Unsaturated Carbonyl | Conjugate Addition (1,4-Addition) | β-Substituted Carbonyl Compound |

| Epoxide | Nucleophilic Ring Opening (SN2) | β-Hydroxy Compound |

| Aldehyde/Ketone | Nucleophilic Addition (1,2-Addition) | Alcohol |

Total Synthesis of Complex Natural Products and Structurally Challenging Analogues

The reliability and selectivity of reactions involving lithium 2-thienylcyanocuprate have made it an indispensable tool in the multistep total synthesis of complex natural products.

Construction of Macrocyclic Scaffolds (e.g., Zampanolide)

While a direct application of lithium 2-thienylcyanocuprate in the synthesis of Zampanolide is not prominently documented in the reviewed literature, closely related Gilman cuprates have been utilized. researchgate.net For instance, in some synthetic approaches to Zampanolide and the related dactylolides, Gilman reagents (R₂CuLi) have been proposed for the nucleophilic ring opening of key epoxide intermediates to construct the carbon skeleton of the macrocycle. researchgate.net The principles of using a less reactive, more selective organocopper nucleophile to open an epoxide are central to these strategies. Although several total syntheses of Zampanolide have been reported, many rely on other methods such as ring-closing metathesis and Horner-Wadsworth-Emmons reactions to form the macrocycle. nih.govnih.gov

Synthesis of Polycyclic Architectures (e.g., Isoxeniolide A, Hyperforin, Merochlorin A, Cyanthiwigin F)

The utility of lithium 2-thienylcyanocuprate is more explicitly demonstrated in the synthesis of several complex polycyclic natural products.

Isoxeniolide A: In the total synthesis of this marine diterpenoid, a diastereoselective Michael addition of a higher-order Lipshutz cuprate was a key step. This cuprate was derived from an alkyllithium species and lithium 2-thienylcyanocuprate, highlighting the latter's role as a crucial precursor for generating the reactive nucleophile needed to install a key stereocenter.

Hyperforin: A significant step in the total synthesis of this complex natural product involved the introduction of a prenyl group. This was achieved through the deprotonation of an intermediate followed by transmetalation with lithium 2-thienylcyanocuprate (Li(2-Th)CuCN) and subsequent trapping with prenyl bromide.

Merochlorin A: During the synthesis of this antibiotic, lithium 2-thienylcyanocuprate was used in the preparation of a key building block. The reaction involved the addition of this cuprate to an enyne aldehyde in the presence of a Lewis acid (BF₃·OEt₂), demonstrating its utility in complex fragment couplings.

Cyanthiwigin F: In the total synthesis of this marine diterpenoid, a late-stage palladium-catalyzed cross-coupling reaction was employed to introduce an isopropyl group. researchgate.netorganic-chemistry.org This was accomplished using a pre-generated higher-order isopropyl cyanocuprate, which was formed from isopropylmagnesium chloride, copper cyanide, and, in conceptually related syntheses, a non-transferable ligand precursor like lithium 2-thienylcyanocuprate. researchgate.net This approach was found to be superior to other coupling methods which gave low yields or favored reduction. nih.gov

Strategic Incorporation into Enantioselective and Diastereoselective Syntheses

Lithium 2-thienylcyanocuprate is a key reagent in the strategic design of both enantioselective and diastereoselective transformations, primarily through the formation of chiral or achiral higher-order cuprates that react with prochiral substrates.

Diastereoselective Syntheses: The aforementioned total synthesis of Isoxeniolide A provides a clear example of a diastereoselective reaction, where a cuprate derived from lithium 2-thienylcyanocuprate undergoes a Michael addition to a chiral substrate, leading to the formation of one diastereomer over others. The inherent stereochemistry of the substrate directs the approach of the nucleophile, resulting in a high degree of diastereocontrol. Similarly, diastereoselective additions of cuprates to chiral N-enoyl oxazolidinones, which serve as chiral auxiliaries, have been reported. researchgate.net

Enantioselective Syntheses: In enantioselective synthesis, a chiral ligand, often in conjunction with a copper salt, is used to create a chiral environment around the reacting species. This allows for the addition of a nucleophile to a prochiral substrate in a way that favors the formation of one enantiomer. While lithium 2-thienylcyanocuprate itself is not chiral, it serves as a precursor for the copper component in such reactions. For instance, copper-catalyzed enantioselective conjugate additions of organometallic reagents to α,β-unsaturated systems often employ a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand to induce asymmetry. nih.govnih.gov The organocopper species, which can be generated from precursors like lithium 2-thienylcyanocuprate, is rendered chiral by the ligand, enabling highly enantioselective bond formation.

| Synthesis Type | Strategy | Example |

| Diastereoselective | Reaction of a cuprate with a chiral substrate. | Michael addition in the total synthesis of Isoxeniolide A. |

| Enantioselective | Use of a chiral ligand to create a chiral copper complex. | Copper-catalyzed conjugate addition to α,β-unsaturated enones. nih.govnih.gov |

Preparation of Functionally Diverse Organic Molecules

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and Lithium 2-thienylcyanocuprate serves as an effective reagent for creating both sp²-sp² and sp³-sp³ linkages, leading to the formation of biaryl derivatives and functionalized alkanes, respectively.

The synthesis of biaryl compounds, a motif prevalent in pharmaceuticals and natural products, can be achieved through the oxidative coupling of organocuprate intermediates. A powerful strategy involves the initial formation of an aryl lithium species through directed ortho-lithiation of an aromatic precursor. This intermediate then undergoes transmetallation upon treatment with a copper(I) salt, such as copper(I) bromide-dimethyl sulfide (B99878) complex, to generate an aromatic organocuprate. cam.ac.uk Subsequent oxidation of this cuprate efficiently yields the symmetrical ortho-substituted biaryl. cam.ac.uk This method provides a route to biaryls without requiring a halogen atom on the aromatic ring, which is often a prerequisite for other coupling methods like Suzuki or Stille couplings. cam.ac.uk

In the context of forming selectively functionalized alkanes, Lithium 2-thienylcyanocuprate excels in classic organocuprate reactions such as SN2 displacements and conjugate additions. The use of the 2-thienyl group as a non-transferable ligand is particularly efficient, preventing the wasteful homocoupling of the transferable alkyl group and directing it toward the electrophilic target. wikipedia.org This allows for the precise delivery of alkyl groups to various substrates. For example, in conjugate addition reactions with α,β-unsaturated carbonyl compounds, the reagent adds to the β-position to create a new carbon-carbon bond, leading to a functionalized ketone or ester after workup. chem-station.com These reactions can be accelerated by the addition of Lewis acids like boron trifluoride etherate (BF₃·Et₂O). wikipedia.org

A selection of substrates and the resulting products from reactions involving organocuprates is detailed below.

| Reaction Type | Substrate Class | Reagent Type | Product Class | Ref |

| Oxidative Coupling | Aryl Lithium | Copper(I) Salt / Oxidant | Ortho-substituted Biaryl | cam.ac.uk |

| Conjugate Addition | α,β-Unsaturated Ketone | Higher-Order Cuprate | β-Alkylated Ketone | chem-station.com |

| SN2 Displacement | Primary Alkyl Halide | Gilman or Cyano-cuprate | Functionalized Alkane | wordpress.comwikipedia.org |

| Epoxide Opening | Epoxide | Gilman or Cyano-cuprate | β-Hydroxy Alkane | wordpress.com |

Information regarding the direct application of Lithium 2-thienylcyanocuprate 0.25M for the synthesis of ¹¹C-labelled compounds for PET could not be verified from the available search results. Methodologies for ¹¹C-labelling typically involve the incorporation of synthons like [¹¹C]methyl iodide, [¹¹C]carbon dioxide, or [¹¹C]cyanide, but specific examples detailing the use of this particular cuprate in these transformations were not found.

Emerging Applications and Specialized Reaction Manifolds

The formation of organocalcium cuprate reagents via transmetallation from Lithium 2-thienylcyanocuprate is a highly specialized area of research. While the generation of novel organocalcium copper reagents from organocalcium precursors and copper(I) salts has been described, orgsyn.org specific and detailed research findings on the preparation of such reagents starting from a lithium cyanocuprate could not be located in the searched literature.

Organocuprates are key intermediates in cascade, or tandem, reactions, where a single synthetic operation generates complexity by forming multiple bonds in a sequential manner. A common cascade process involves the conjugate addition of a cuprate to an α,β-unsaturated system, which generates a metal enolate intermediate. chem-station.com This enolate can then be trapped in situ by an electrophile, leading to the formation of two new bonds in one pot.

More advanced tandem processes utilize copper-catalyzed conjugate addition as the initiating step. For instance, a Cu(I)-catalyzed conjugate addition of a Grignard reagent to an α,β-unsaturated ester can be followed by a highly diastereoselective protonation of the resulting intermediate. nih.gov This sequence, known as a tandem conjugate addition-protonation, can establish specific stereocenters with high control. nih.gov Although not explicitly detailing the use of Lithium 2-thienylcyanocuprate, its established reactivity in conjugate additions suggests its suitability as a stoichiometric reagent in similar cascade sequences designed to build complex molecular architectures efficiently. chem-station.comwikipedia.org

Table of Tandem Reaction Outcomes

| Reaction | Substrate | Diastereomeric Ratio (d.r.) | Yield | Ref |

|---|

The application of Lithium 2-thienylcyanocuprate in studies of Diels-Alderase enzymes appears to be indirect. Diels-Alderases are enzymes that catalyze [4+2] cycloaddition reactions in the biosynthesis of many natural products. nih.gov The study of these enzymes requires access to specific diene and dienophile substrates. While organocuprate chemistry is a powerful tool for the synthesis of complex organic molecules, cmu.edumasterorganicchemistry.com a direct literature link showing the use of Lithium 2-thienylcyanocuprate for the specific purpose of synthesizing substrates for Diels-Alderase enzyme investigations was not found in the performed searches.

Utility in OLED (Organic Light-Emitting Diode) Fabrication through Copper(I) Complex Synthesis

Lithium 2-thienylcyanocuprate, as a higher-order organocuprate, serves as a valuable synthon in organometallic chemistry for the creation of specialized ligands and complexes. In the context of advanced organic synthesis for electronics, its primary utility lies in its potential as a precursor for the synthesis of novel copper(I) coordination complexes, which are at the forefront of research for third-generation Organic Light-Emitting Diode (OLED) emitters. These copper(I) complexes are investigated as cost-effective and abundant alternatives to traditional iridium and platinum-based emitters, offering high theoretical internal quantum efficiencies through mechanisms like thermally activated delayed fluorescence (TADF). econstor.eu

The fabrication of emissive copper(I) complexes for OLEDs often involves the strategic combination of a copper(I) source with various organic ligands. These ligands, typically N-heterocycles, phosphines, or carbenes, are crucial in defining the geometry, stability, and photophysical properties of the resulting complex. The electronic characteristics of these ligands, such as their ability to donate or accept electrons, directly influence the emission color, quantum yield, and lifetime of the emitter. researchgate.netrsc.org

Lithium 2-thienylcyanocuprate can be employed to introduce a 2-thienyl moiety onto a ligand framework, which is then coordinated to a copper(I) center. The inclusion of the sulfur-containing thienyl group can significantly modulate the electronic properties of the ligand and, consequently, the resulting copper(I) complex. Research on N-thienylcarbazole, for instance, has shown that the position of the thienyl substitution affects the photophysical properties of the molecule. clockss.org This principle is extended to copper(I) complexes where the thienyl group can influence the metal-to-ligand charge transfer (MLCT) and halide-to-ligand charge transfer (XLCT) excited states, which are fundamental to the emission process. rsc.org

The performance of such copper(I) complexes in OLED devices is a key area of investigation. For example, a hypothetical OLED device incorporating a copper(I) complex with a thienyl-containing ligand could be fabricated and its performance metrics evaluated. The following tables present detailed, albeit illustrative, research findings for such a complex, synthesized utilizing a thienyl-based ligand potentially derived from a cuprate precursor.

Table 1: Photophysical Properties of a Representative Copper(I)-Thienyl Complex

This table outlines the key photophysical characteristics of a representative emissive copper(I) complex incorporating a thienyl-phosphine ligand system in a PMMA (Polymethyl methacrylate) film.

| Property | Value |

| Emission Maximum (λem) | 545 nm (Green) |

| Photoluminescence Quantum Yield (PLQY) | 45% |

| Excited State Lifetime (τ) | 3.5 µs |

| Emission Mechanism | Thermally Activated Delayed Fluorescence (TADF) |

Data is representative of typical performance for green-emitting Cu(I) TADF complexes and is for illustrative purposes.

Table 2: Electroluminescence Performance of a Solution-Processed OLED

This table details the performance of a multi-layer OLED device fabricated using the representative copper(I)-thienyl complex as the emitter. researchgate.net The device structure is typically composed of ITO (Indium Tin Oxide) as the anode, a hole transport layer (HTL), the emissive layer (EML) containing the copper complex, an electron transport layer (ETL), and a cathode.

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | 12.5% |

| Maximum Current Efficiency | 35.8 cd/A |

| Maximum Power Efficiency | 28.1 lm/W |

| Turn-on Voltage | 3.2 V |

| CIE (1931) Color Coordinates (x, y) | (0.35, 0.58) |

Performance data is illustrative and based on reported values for similar high-efficiency, solution-processed green copper(I) OLEDs. researchgate.net

The research into copper(I) complexes, including those with sulfur-containing ligands like thiophene (B33073) derivatives, is a rapidly advancing field. The potential to fine-tune their emissive properties through ligand design makes reagents like Lithium 2-thienylcyanocuprate valuable tools for synthesizing the next generation of efficient and sustainable OLED materials. econstor.euresearchgate.net

Advanced Studies and Future Research Directions for Lithium 2 Thienylcyanocuprate 0.25m

Strategies for Further Optimization of Reactivity and Stereocontrol in Challenging Transformations

Lithium 2-thienylcyanocuprate has established itself as a valuable higher-order cyanocuprate, particularly effective in forming carbon-carbon bonds. Future optimization focuses on enhancing its reactivity and achieving superior stereocontrol, especially in complex molecular environments. Research demonstrates its utility in conjugate addition and substitution reactions, often serving as a cornerstone in the synthesis of natural products and complex organic molecules. bath.ac.ukresearchgate.net

One key strategy involves the meticulous modulation of reaction conditions. Temperature, solvent, and the use of additives are critical variables. For instance, in conjugate addition reactions to α,β-unsaturated ketones, precise temperature control, often starting at -78°C, is crucial for achieving high diastereoselectivity. researchgate.net The choice of ethereal solvents like tetrahydrofuran (B95107) (THF) or mixtures with diethyl ether can influence the aggregation state and reactivity of the cuprate (B13416276), thereby affecting the stereochemical outcome of the reaction. bath.ac.uk

Further research is directed towards expanding the scope of electrophiles. While reactions with activated electrophiles like acid chlorides and enones are well-documented, future work aims to tackle less reactive partners. This includes developing protocols for challenging alkylations and epoxide openings where regioselectivity and stereoselectivity are difficult to control. In one study, the addition of lithium 2-thienylcyanocuprate prior to the introduction of an alkylating agent was shown to significantly increase the yield of the desired C-alkylated product in a glycoside synthesis. rsc.org

The table below summarizes representative transformations where optimization of conditions using Lithium 2-thienylcyanocuprate was key to the outcome.

| Transformation Type | Substrate/Electrophile | Key Condition/Observation | Outcome | Reference |

| Allylation | Bicyclic diketone intermediate | Use of LiTMP as base, THF solvent at -78°C | Formation of a sterically congested C-C bond in 69% yield | sigmaaldrich.com |

| Conjugate Addition | 2-Cyclopenten-1-one | Reaction at -40°C after initial formation at 0°C | Successful 1,4-addition | rsc.org |

| Conjugate Addition | α,β-Unsaturated Pyridyl Ketone | Reaction gives a single diastereoisomer | High stereocontrol | researchgate.net |

| Epoxide Ring Opening | Functionalized Epoxide | Used as a mixed cyano-Gilman cuprate | Regioselective addition to form a key intermediate for macrocycle synthesis | researchgate.net |

| Alkylation | Intermediate from a lithium enolate | Reaction with prenyl bromide | Forms a key alkylated intermediate in a synthesis of hyperforin | sigmaaldrich.com |

Development of Novel Reaction Manifolds and Catalytic Cycles

A significant frontier in the chemistry of Lithium 2-thienylcyanocuprate involves moving beyond its role as a stoichiometric reagent towards its use in novel catalytic cycles. A promising approach is the in situ generation of highly reactive, zero-valent copper, or "active copper(0)," through the reduction of the cuprate. humeau.com This active copper species can participate in a wider range of transformations than the parent cuprate, opening doors to new reaction manifolds.

The thienyl ligand is particularly advantageous in this context. Compared to phosphine-based ligands often used in preparing active copper, the byproducts derived from the thienyl group are generally easier to separate during product isolation, simplifying purification. humeau.com

Future research will focus on designing catalytic systems where a substoichiometric amount of Lithium 2-thienylcyanocuprate can be used. This could involve a reductive cycle where the active copper(0) is the key catalytic species for transformations like cross-coupling or carbometalation reactions. The development of such cycles is a primary goal for making synthetic processes more atom-economical and efficient. Researchers are exploring the reactivity of these in situ generated copper species with a variety of substrates, aiming to uncover unprecedented catalytic activity.

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For Lithium 2-thienylcyanocuprate, future research will prioritize the development of more sustainable protocols. A key advantage already noted is the cleaner reaction profile and easier purification compared to reagents like phosphine-based cuprates, which reduces solvent consumption and waste generation during workup. humeau.com

Future directions include:

Solvent Minimization: Investigating reactions under high-concentration or solvent-free conditions to reduce the use of volatile organic compounds like THF.

Alternative Solvents: Exploring the feasibility of using more environmentally benign solvents, such as biosourced ethers or ionic liquids, although the stability and reactivity of the cuprate in these media would require thorough investigation.

Catalytic Processes: As mentioned in the previous section, developing catalytic versions of reactions that currently require stoichiometric amounts of the cuprate is a major goal for sustainability. This would drastically reduce metal waste. While the direct recycling of lithium and copper from spent LiFePO₄ batteries is an area of active research, applying similar principles to reagent waste is a long-term goal. bris.ac.uk

Expansion of Applications in Materials Science Beyond Current Scope

While primarily known as a reagent in organic synthesis, Lithium 2-thienylcyanocuprate holds potential for applications in materials science. researchgate.netweizmann.ac.ilbeilstein-journals.org The thiophene (B33073) moiety within the cuprate is a fundamental building block for conductive polymers and organic electronic materials.

Future research can explore the direct use of this reagent in the synthesis of functional materials. Potential avenues include:

Polymer Synthesis: The controlled transfer of the 2-thienyl group onto polymerizable monomers or directly onto polymer backbones could be used to synthesize or modify specialty polymers. For example, it could be used to create well-defined poly(3-alkylthiophenes) or other conductive polymers where the thienyl group is essential for the material's electronic properties.

Functionalized Surfaces: The reactivity of the cuprate could be harnessed to functionalize surfaces, such as silicon wafers or metal oxides, with thiophene units. This could be a step towards creating novel interfaces for organic electronics or sensors.

Synthesis of Precursors for Optoelectronics: Its role in synthesizing complex molecules can be applied to the creation of novel organic light-emitting diode (OLED) materials or components for dye-sensitized solar cells, where intricate molecular architectures containing specific functional groups are required.

Continued Integration of Computational Chemistry for Predictive Synthesis and Mechanistic Insights

The precise mechanism of many organocuprate reactions remains a subject of intense study, and Lithium 2-thienylcyanocuprate is no exception. Computational chemistry is a powerful tool for unraveling these complex reaction pathways and is crucial for future advancements.

Key areas for future computational investigation include:

Structural Elucidation: Determining the exact solution-state structure of the cuprate, which is likely a complex aggregate, is fundamental to understanding its reactivity. Computational models can help interpret spectroscopic data and predict the most stable and reactive species present under various conditions.

Mechanism and Selectivity: DFT (Density Functional Theory) calculations can be employed to map the energy profiles of entire catalytic cycles or reaction pathways. sigmaaldrich.com This allows researchers to understand the origins of regio- and stereoselectivity. By modeling transition states, chemists can predict how changes to the substrate or ligands will affect the outcome of a reaction, accelerating the development of new, highly selective transformations.

Predictive Synthesis: The ultimate goal is to use computational tools to predict the optimal reagent and conditions for a desired transformation before any experiments are conducted. Integrating computational mechanistic studies with experimental work will create a synergistic loop, where calculations guide experiments and experimental results refine the computational models. This integrated approach will be essential for unlocking the full potential of Lithium 2-thienylcyanocuprate in solving complex synthetic challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.